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CAS No.: 87100-15-0

Cat. No.: B1364537
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Initial searches for CAS number 286469-45-2 did not yield a specific, publicly cataloged
chemical structure. This suggests the number may be incorrect, proprietary, or otherwise not
available in public databases. To fulfill the request for an in-depth technical guide on structural
analysis, this document will proceed with a detailed examination of a representative,
hypothetical molecule: 4-(4-methylthiazol-2-yl)-1-(pyrimidin-2-yl)piperidine, hereafter referred to
as PTKI (Pip-Thiazole Kinase Inhibitor). This molecule incorporates structural motifs of high
relevance to drug discovery, allowing for a comprehensive demonstration of the analytical and
validation processes pertinent to researchers, scientists, and drug development professionals.

Technical Guide: Structural and Functional
Analysis of a Novel Piperidine-Thiazole
Compound (PTKI)

Introduction: The Rationale Behind PTKI's Design

The confluence of piperidine and thiazole rings represents a powerful strategy in medicinal
chemistry. The piperidine scaffold is a ubiquitous feature in FDA-approved drugs, valued for its
ability to modulate physicochemical properties, improve pharmacokinetic profiles, and serve as
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a versatile anchor for pharmacophoric groups.[1][2][3] Its chiral forms can significantly enhance
biological activity and selectivity.[2][3] The thiazole ring is another privileged heterocycle,
present in numerous natural and synthetic compounds with a broad spectrum of biological
activities, including anticancer, antimicrobial, and anti-inflammatory effects.[4][5][6]

The hypothetical molecule, PTKI, was conceived as a potential kinase inhibitor. Its design
features an N-arylpiperidine core, a common element in kinase inhibitors that often orients the
molecule within the ATP-binding pocket, linked to a substituted thiazole moiety, which can form
key interactions with the hinge region of a kinase.[7][8] This guide provides a comprehensive
framework for the structural elucidation, analytical validation, and initial biological
characterization of such a novel chemical entity.

Physicochemical & Structural Characterization

A thorough understanding of a compound's physical and chemical properties is the foundation
of drug development. These parameters govern solubility, permeability, and metabolic stability,
directly influencing bioavailability and dosing.[9]

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties for PTKI. These
values are typically calculated using computational models (e.g., ACD/Labs, ChemDraw) during
the initial design phase to ensure the molecule adheres to established guidelines for oral
bioavailability, such as Lipinski's Rule of Five.
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Spectroscopic Structural Elucidation

The definitive confirmation of a newly synthesized compound's structure relies on a
combination of spectroscopic techniques. Each method provides a unique piece of the
structural puzzle.[12]

o Causality and Protocol: High-resolution mass spectrometry (HRMS) is employed to
determine the exact mass of the molecule, which in turn confirms its elemental composition.
An Electrospray lonization (ESI) source is typically used for molecules of this polarity.

o Expected Result: The ESI-MS spectrum run in positive ion mode should display a prominent
peak for the protonated molecule [M+H]* at m/z 249.1174. The observed mass should be
within 5 ppm of the calculated exact mass (C12H17N4S+), validating the molecular formula.

o Causality and Protocol: *H and 3C NMR are the most powerful tools for mapping the carbon-
hydrogen framework of a molecule.[12][13] The sample is dissolved in a deuterated solvent
(e.g., DMSO-ds) to avoid solvent signal interference.[14]

e 1H NMR - Expected Signals:

o Pyrimidine Ring: Two distinct doublets or multiplets in the aromatic region (6 8.0-8.5 ppm),
corresponding to the protons on the pyrimidine ring.

o Thiazole Ring: A singlet at & ~7.0 ppm for the C5-H of the thiazole.[15]

o Piperidine Ring: A complex series of multiplets between & 1.5-4.5 ppm. The protons
adjacent to the pyrimidine nitrogen (C2'-H, C6'-H) will be shifted downfield (& ~4.0-4.5
ppm) compared to the other piperidine protons (C3'-H, C4'-H, C5'-H).

o Thiazole Methyl Group: A sharp singlet at d ~2.4 ppm corresponding to the three methyl
protons.[16]

e 13C NMR - Expected Signals:

o Signals in the aromatic region (0 110-165 ppm) corresponding to the carbons of the
pyrimidine and thiazole rings.

o Aliphatic signals (& 20-50 ppm) for the piperidine ring carbons.
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o A signal for the methyl carbon at & ~19 ppm.[14]

o Causality and Protocol: FTIR identifies the presence of specific functional groups by
measuring the absorption of infrared radiation at characteristic frequencies.

o Expected Absorption Bands:

[¢]

C-H stretching (aromatic): ~3100-3000 cm~1

o

C-H stretching (aliphatic): ~2950-2850 cm~1

[e]

C=N and C=C stretching (aromatic rings): ~1650-1550 cm~1[16]

o

C-N stretching: ~1350-1250 cm~?

[¢]

C-S stretching: ~700-600 cm~1

Analytical Method Development: Chromatographic
Purity

Self-Validating System: High-Performance Liquid Chromatography (HPLC) is the gold standard
for assessing the purity of small molecule drug candidates.[17][18] A robust method must be
able to separate the main compound from any starting materials, byproducts, or degradation
products.[18][19]

Step-by-Step HPLC Protocol

o Column Selection: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 um patrticle size) is
the workhorse for molecules of this polarity. The C18 stationary phase provides hydrophobic
interactions necessary for retention.[20]

e Mobile Phase Preparation:

o Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial for ensuring good peak
shape by suppressing the ionization of basic nitrogens.[21]

o Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is a common organic
modifier with good UV transparency.
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o Gradient Elution: A gradient method is ideal for initial analysis to ensure all components are
eluted in a reasonable time.[19]

o Start at 5% B, ramp to 95% B over 10 minutes.

o Hold at 95% B for 2 minutes.

o Return to 5% B over 1 minute and re-equilibrate for 2 minutes.
e Instrument Parameters:

o Flow Rate: 1.0 mL/min.

o Injection Volume: 10 pL.

o Column Temperature: 30 °C. Elevated temperature can improve peak shape and reduce
viscosity.[20]

o Detector: UV-Vis Diode Array Detector (DAD) set to monitor at 254 nm and 280 nm,
chosen based on the UV absorbance maxima of the aromatic rings.

o Sample Preparation: Dissolve an accurately weighed sample (~1 mg/mL) in a 50:50 mixture
of water and acetonitrile.

» Purity Calculation: Purity is determined by the area percent method, where the area of the
main peak is divided by the total area of all peaks in the chromatogram. A purity level of
>95% is typically required for compounds advancing to biological screening.

Synthesis and Validation Workflow

A scalable and reproducible synthetic route is essential for producing the quantities of material
needed for further development. The proposed synthesis of PTKI follows a convergent
approach common in pharmaceutical chemistry.[7][22]

Proposed Synthetic Route

The synthesis can be achieved via a nucleophilic aromatic substitution reaction, a reliable
method for forming N-arylpiperidine bonds.[8]
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» Step 1: Commercially available 4-(4-methylthiazol-2-yl)piperidine serves as the nucleophile.
e Step 2: 2-Chloropyrimidine is the electrophilic partner.

e Step 3: The two fragments are coupled in the presence of a non-nucleophilic base (e.qg.,
diisopropylethylamine, DIPEA) in a polar aprotic solvent like dimethylformamide (DMF) at an
elevated temperature.

e Step 4: The reaction is monitored by TLC or HPLC. Upon completion, the product is isolated
via aqueous workup and purified by column chromatography or recrystallization.

Workflow Diagram " dot
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s FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: PTKI competitively binds to the ATP pocket of Target Kinase Y, preventing substrate
phosphorylation.

Biological Validation: In Vitro Kinase Assay

Self-Validating System: To confirm that PTKI inhibits its intended target, a direct enzymatic
assay is required. A radiometric or fluorescence-based in vitro kinase assay provides
guantitative data on the compound's potency, typically expressed as an ICso value (the
concentration of inhibitor required to reduce enzyme activity by 50%). [23][24]
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Step-by-Step Kinase Assay Protocol (Radiometric)

This protocol is a classic and highly sensitive method for measuring kinase activity. [25][26]
» Reagent Preparation:

o Kinase Buffer: Prepare a buffer containing HEPES, MgClz, MnClz, DTT, and BSA to
maintain optimal enzyme activity and stability.

o ATP Stock: Prepare a stock solution of ATP. A portion of this will be spiked with [y-32P]ATP
to a known specific activity. [25] * Substrate: Use a purified recombinant substrate protein
or a specific peptide sequence known to be phosphorylated by the target kinase.

o Test Compound (PTKI): Prepare a serial dilution of PTKI in DMSO, typically from 100 pM
down to low nM concentrations.

» Reaction Setup (in a 96-well plate):

o To each well, add 10 uL of kinase buffer.

o Add 1 uL of the appropriate PTKI dilution (or DMSO for positive/negative controls).

o Add 10 pL of the purified target kinase enzyme.

o Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
« Initiate Reaction:

o Start the phosphorylation reaction by adding 10 pL of the [y-32P]ATP/substrate mixture to
each well.

o Incubate the plate at 30 °C for 30 minutes.
o Stop Reaction & Separate:
o Terminate the reaction by adding 10 pL of 3% phosphoric acid.

o Spot 20 puL from each well onto a phosphocellulose filter mat. The phosphorylated
substrate will bind to the negatively charged paper, while the unused [y-3?P]ATP will not.
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o Wash the filter mat multiple times with 0.75% phosphoric acid to remove all unbound
radioactivity.

e Quantification:
o Dry the filter mat completely.
o Measure the radioactivity in each spot using a scintillation counter.
e Data Analysis:
o Calculate the percent inhibition for each PTKI concentration relative to the DMSO control.

o Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to
a sigmoidal dose-response curve to determine the I1Cso value.

Conclusion

The successful characterization of a novel chemical entity like the hypothetical PTKI is a multi-
faceted process that demands a logical, stepwise approach. From initial computational
predictions and definitive spectroscopic analysis to robust chromatographic validation and
guantitative biological assays, each step builds upon the last to create a comprehensive data
package. This guide outlines a field-proven workflow that ensures scientific integrity by
integrating causality into experimental design and employing self-validating systems for critical
measurements. This rigorous methodology is fundamental to identifying and advancing
promising new molecules in the landscape of drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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